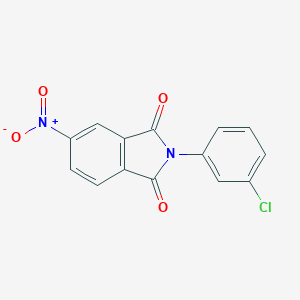
2-(3-Chlorophenyl)-5-nitroisoindole-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Chlorophenyl)-5-nitroisoindole-1,3-dione is a chemical compound that belongs to the class of isoindole derivatives.
Preparation Methods
The synthesis of 2-(3-Chlorophenyl)-5-nitroisoindole-1,3-dione typically involves the reaction of 3-chlorobenzaldehyde with nitromethane in the presence of a base to form 3-chlorophenyl nitroethene. This intermediate is then subjected to a cyclization reaction with phthalic anhydride to yield the desired compound . Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
2-(3-Chlorophenyl)-5-nitroisoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Cyclization: The compound can undergo further cyclization reactions to form more complex structures.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines and thiols. Major products formed from these reactions include amino derivatives, substituted phenyl derivatives, and more complex cyclic compounds .
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound has shown potential as an antiviral, anti-inflammatory, and anticancer agent.
Mechanism of Action
The mechanism of action of 2-(3-Chlorophenyl)-5-nitroisoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound is known to bind to multiple receptors and enzymes, leading to the inhibition of key biological processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer effects . Additionally, the compound’s nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, further contributing to its biological activity .
Comparison with Similar Compounds
2-(3-Chlorophenyl)-5-nitroisoindole-1,3-dione can be compared with other similar compounds such as:
2-(3-Chlorophenyl)-5-nitroindole: Similar structure but lacks the isoindole ring, leading to different biological activities.
2-(3-Chlorophenyl)-5-nitrobenzimidazole: Contains a benzimidazole ring instead of an isoindole ring, resulting in different chemical properties and applications.
2-(3-Chlorophenyl)-5-nitroisoquinoline:
Properties
Molecular Formula |
C14H7ClN2O4 |
|---|---|
Molecular Weight |
302.67g/mol |
IUPAC Name |
2-(3-chlorophenyl)-5-nitroisoindole-1,3-dione |
InChI |
InChI=1S/C14H7ClN2O4/c15-8-2-1-3-9(6-8)16-13(18)11-5-4-10(17(20)21)7-12(11)14(16)19/h1-7H |
InChI Key |
QLBOOELISYNLAC-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Cl)N2C(=O)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C(=O)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


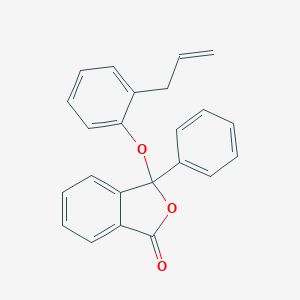
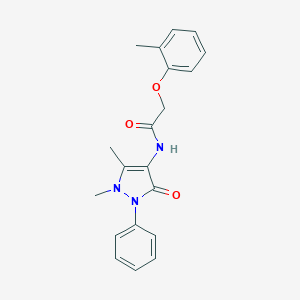
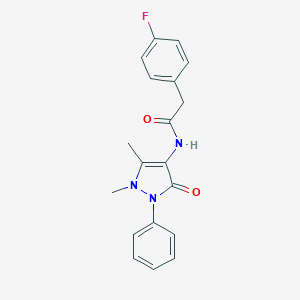
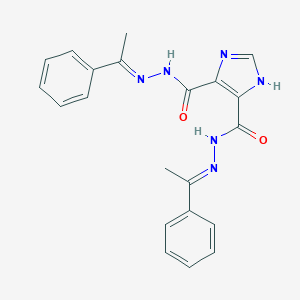
![9,9-Dimethyl-6-(4-nitrophenyl)-5-(2,2,2-trifluoroacetyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B446815.png)
![5-Benzoyl-6-(4-bromophenyl)-9,9-dimethyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B446816.png)
![9,9-Dimethyl-6-(3-nitrophenyl)-5-(2,2,2-trifluoroacetyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B446820.png)
![3-phenoxybenzaldehyde [4-anilino-6-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B446821.png)
![10-benzoyl-11-(2,4-dimethoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B446822.png)
![3-[(4-tert-butylcyclohexyl)oxy]-3-phenyl-2-benzofuran-1(3H)-one](/img/structure/B446823.png)

![2-(1,3-benzothiazol-2-yl)-4-[(octylimino)methyl]-5-(trifluoromethyl)-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B446825.png)
![6-(4-Methoxyphenyl)-9,9-dimethyl-5-(2,2,2-trifluoroacetyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B446827.png)
![6-[4-(Diethylamino)phenyl]-9,9-dimethyl-5-(2,2,2-trifluoroacetyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B446828.png)
